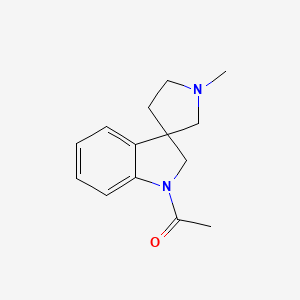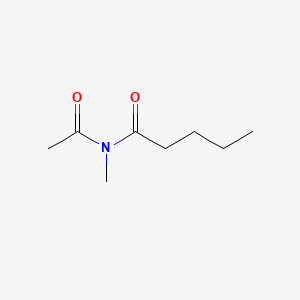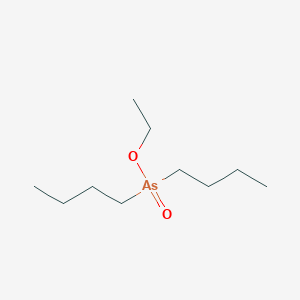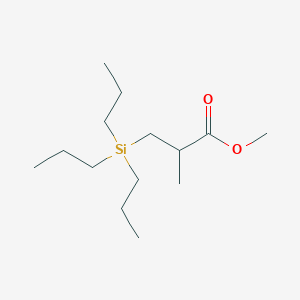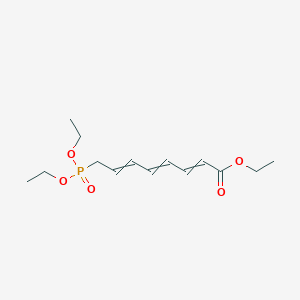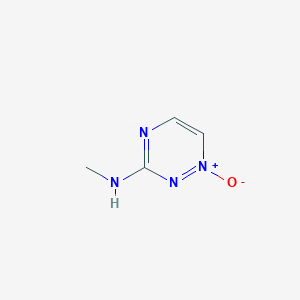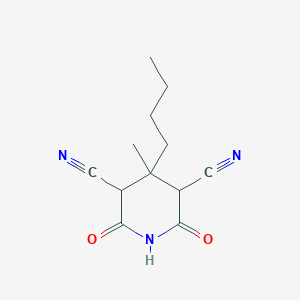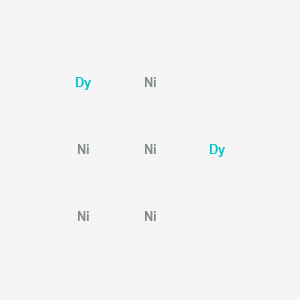
Dysprosium--nickel (2/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–nickel (2/5) is an intermetallic compound composed of dysprosium and nickel in a 2:5 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various high-tech applications, including magnetic materials and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (2/5) typically involves high-temperature solid-state reactions. One common method is the co-reduction of dysprosium and nickel ions in a molten salt medium, such as the KCl-NaCl-CsCl eutectic melt, at elevated temperatures (around 823 K). This process involves the electrochemical reduction of dysprosium and nickel ions on inert tungsten electrodes or active nickel electrodes .
Industrial Production Methods: Industrial production of dysprosium–nickel (2/5) often utilizes high-temperature alloying techniques. The elements are melted together in an inert atmosphere or vacuum to prevent oxidation. The molten mixture is then cooled and solidified to form the intermetallic compound. This method ensures a homogeneous distribution of dysprosium and nickel atoms, resulting in a stable and uniform compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium–nickel (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dysprosium reacts with oxygen to form dysprosium(III) oxide, while nickel can participate in hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium reacts with oxygen at elevated temperatures to form dysprosium(III) oxide (Dy₂O₃).
Reduction: Nickel can be reduced from its oxides using hydrogen gas at high temperatures.
Substitution: Dysprosium–nickel (2/5) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products:
Oxidation: Dy₂O₃ and NiO
Reduction: Metallic nickel
Substitution: Dysprosium halides (e.g., DyF₃, DyCl₃) and nickel halides (e.g., NiF₂, NiCl₂)
Wissenschaftliche Forschungsanwendungen
Dysprosium–nickel (2/5) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation reactions, enhancing the efficiency and selectivity of the process.
Medicine: Investigated for use in targeted drug delivery systems, leveraging its magnetic properties to guide drugs to specific sites in the body.
Wirkmechanismus
The mechanism by which dysprosium–nickel (2/5) exerts its effects is primarily related to its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it useful in applications requiring strong and stable magnets. Nickel’s catalytic properties facilitate various chemical reactions, such as hydrogenation, by providing active sites for the reactants to interact .
Vergleich Mit ähnlichen Verbindungen
Dysprosium–iron (2/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (2/5): Comparable magnetic properties but higher resistance to oxidation.
Nickel–lanthanum (2/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness: Dysprosium–nickel (2/5) stands out due to its combination of high magnetic susceptibility and excellent catalytic properties. This dual functionality makes it particularly valuable in applications that require both strong magnetic fields and efficient catalysis, such as in advanced magnetic materials and catalytic processes .
Eigenschaften
CAS-Nummer |
64423-57-0 |
|---|---|
Molekularformel |
Dy2Ni5 |
Molekulargewicht |
618.47 g/mol |
IUPAC-Name |
dysprosium;nickel |
InChI |
InChI=1S/2Dy.5Ni |
InChI-Schlüssel |
MEICAJRPBNKJDT-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



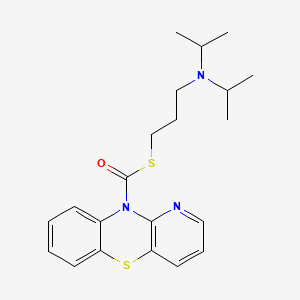
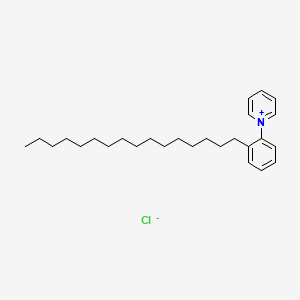
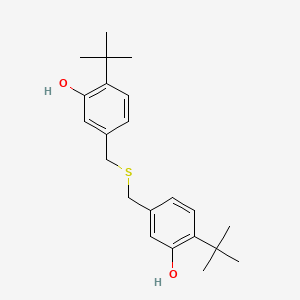
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)

